ACK1 Biochemical Potency: (R)-9b vs. AIM-100 (Head-to-Head Comparison)
(R)-9b exhibits potent in vitro inhibition of ACK1 tyrosine kinase with an IC50 of 56 nM, as measured in a 33P-HotSpot radiometric kinase assay [1]. In direct comparison, the widely used ACK1 inhibitor AIM-100 demonstrates an IC50 of 21.58–22 nM under similar conditions, indicating AIM-100 is approximately 2.5-fold more potent biochemically [2]. However, this biochemical advantage does not translate to superior in vivo efficacy due to AIM-100's poor pharmacokinetic properties, which precluded its further development [3].
| Evidence Dimension | ACK1 Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 56 nM |
| Comparator Or Baseline | AIM-100: 21.58 nM |
| Quantified Difference | AIM-100 is 2.5-fold more potent biochemically (56 nM vs. 21.58 nM) |
| Conditions | 33P-HotSpot radiometric kinase assay (Reaction Biology Corp). |
Why This Matters
While AIM-100 appears more potent in vitro, (R)-9b's superior in vivo stability and oral bioavailability make it the preferred tool compound for animal studies of ACK1-dependent cancers, whereas AIM-100 is limited to in vitro or ex vivo applications.
- [1] Lawrence, H. R., Mahajan, K., Luo, Y., et al. (2015). Development of novel ACK1/TNK2 inhibitors using a fragment-based approach. Journal of Medicinal Chemistry, 58(6), 2746–2763. View Source
- [2] TargetMol. (n.d.). AIM-100 (CAS 873305-35-2): A selective Ack1 inhibitor. Retrieved from TargetMol Database. View Source
- [3] Justia Patents. (2016). Inhibitors of ACK1/TNK2 tyrosine kinase. U.S. Patent No. US20160289201A1. View Source
